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Compound of Interest

3,4-Dimethoxyphenylglyoxal
Compound Name:
hydrate

Cat. No. 83021896

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthetic methodology for 3,4-Dimethoxyphenylglyoxal hydrate. The information is intended
for researchers, scientists, and professionals in the field of drug development and organic
chemistry. This document details available spectroscopic data, outlines experimental protocols
for its characterization, and provides a representative synthetic pathway.

Chemical Structure and Properties
IUPAC Name: 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde hydrate[1]
Molecular Formula: C10H120s5

Molecular Weight: 212.20 g/mol [1]

Structure:
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(Image Source: PubChem CID 44118538)

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,4-Dimethoxyphenylglyoxal
hydrate. Where experimental data is not publicly available, typical or predicted values for
structurally similar compounds are provided for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (8) in ppm. Actual experimental values may

vary based on solvent and other conditions.

Table 1: Predicted *H NMR Data
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Aldehydic proton (-
~9.6 S 1H veep (
CHO)
Aromatic proton (ortho
~7.5 d 1H
to C=0)
Aromatic proton
~7.3 dd 1H
(ortho/para to OCH3)
Aromatic proton (ortho
~6.9 d 1H
to OCHs)
Geme-diol protons (-
~5.5 S 2H
CH(OH)2) of hydrate
Methoxy protons (-
3.92 s 3H yP (
OCHs3)
Methoxy protons (-
3.88 s 3H yP (
OCHs)
Table 2: Predicted 3C NMR Data
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Chemical Shift (ppm)

Assignment

~190 Carbonyl carbon (ketone, C=0)
~185 Carbonyl carbon (aldehyde, C=0)
~154 Aromatic carbon (C-OCHs)

~149 Aromatic carbon (C-OCHs)

~127 Aromatic carbon (C-C=0)

~124 Aromatic carbon (CH)

~111 Aromatic carbon (CH)

~110 Aromatic carbon (CH)

~93 Geme-diol carbon (-CH(OH)z) of hydrate
56.2 Methoxy carbon (-OCHs)

55.9 Methoxy carbon (-OCH3)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3500-3200 Broad O-H stretch (hydrate)
) C-H stretch (aromatic and

3010-2900 Medium

methoxy)
2850, 2750 Medium C-H stretch (aldehyde)
~1730 Strong C=0 stretch (aldehyde)

C=0 stretch (ketone,
~1680 Strong )

conjugated)
1600-1450 Medium-Strong C=C stretch (aromatic ring)
1270-1200 Strong C-O stretch (aryl ether)
~1140 Strong C-O stretch (methoxy)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity (%) Assignment
[M+H20]* (Molecular ion of the
212 5 hydrate is often not observed
directly)
194 40 [M]* (Parent glyoxal)
[M-CHOJ]* (Loss of formyl
165 100 _
radical)
[M-CHO-CO]* (Loss of formyl
137 30
and carbonyl)
109 15 Further fragmentation
77 20 Aromatic fragments
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UV-Visible (UV-Vis) Spectroscopy

Note: The following are typical absorption maxima (Amax) for similar aromatic carbonyl
compounds in a non-polar solvent.

Table 5: UV-Vis Absorption Data

Amax (nm) Molar Absorptivity (g) Transition
~230 High - T
~280 Medium T~ T
~320 Low n - m*

Experimental Protocols
Synthesis of 3,4-Dimethoxyphenylglyoxal Hydrate

A plausible synthesis involves the oxidation of 3,4-dimethoxybenzaldehyde.

Reaction Scheme: 3,4-dimethoxybenzaldehyde — 3,4-Dimethoxyphenylglyoxal - 3,4-
Dimethoxyphenylglyoxal hydrate

Materials:

3,4-dimethoxybenzaldehyde

Selenium dioxide (SeO32)

Dioxane

Water

Activated charcoal

Celite

Procedure:
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A solution of 3,4-dimethoxybenzaldehyde in aqueous dioxane is prepared in a round-bottom
flask equipped with a reflux condenser.

A stoichiometric amount of selenium dioxide is added portion-wise to the solution.

The reaction mixture is heated to reflux and maintained at this temperature for several hours,
with reaction progress monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature.
The precipitated black selenium is removed by filtration through a pad of Celite.
The filtrate is treated with activated charcoal to remove colored impurities and filtered again.

The solvent is removed under reduced pressure to yield the crude 3,4-
dimethoxyphenylglyoxal.

The crude product is then recrystallized from an appropriate solvent system (e.g., water or
ethanol/water) to yield the purified 3,4-Dimethoxyphenylglyoxal hydrate as a crystalline
solid.

FT-IR Spectroscopy (KBr Pellet Method)

o Approximately 1-2 mg of the solid sample is finely ground in an agate mortar.[2]

About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the
mortar.[2]

The sample and KBr are thoroughly mixed by grinding until a fine, homogeneous powder is
obtained.[2]

The mixture is transferred to a pellet-forming die.[2]

The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several
minutes to form a transparent or translucent pellet.[3][4]

The pellet is carefully removed from the die and placed in the sample holder of the FT-IR
spectrometer.
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e A background spectrum of a pure KBr pellet is recorded.

e The sample spectrum is then recorded and corrected against the background.

Electron lonization Mass Spectrometry (EI-MS)

o A small amount of the sample is introduced into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography.

¢ In the ion source, the sample molecules in the vapor phase are bombarded with a beam of
high-energy electrons (typically 70 eV).[5][6]

e This causes the molecules to ionize and fragment.
e The resulting positively charged ions are accelerated into the mass analyzer.
e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

» A detector measures the abundance of each ion, generating the mass spectrum.

UV-Vis Spectroscopy

o A stock solution of the compound is prepared by accurately weighing a small amount of the
sample and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, hexane, or
acetonitrile) in a volumetric flask.[7]

» Aseries of dilutions are made from the stock solution to obtain concentrations that will give
absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

e Aquartz cuvette is filled with the pure solvent to serve as a blank.
» The spectrophotometer is zeroed with the blank cuvette.
e The blank is replaced with a cuvette containing one of the sample dilutions.

e The absorbance is measured over the desired wavelength range (e.g., 200-400 nm for this
compound).

e This process is repeated for the other dilutions.
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Caption: Synthetic workflow for 3,4-Dimethoxyphenylglyoxal hydrate.
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Caption: Workflow for spectroscopic analysis of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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